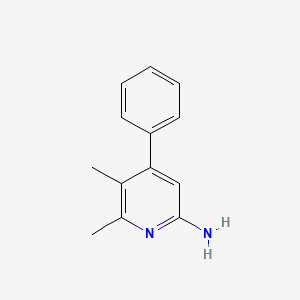

5,6-Dimethyl-4-phenyl-2-pyridinamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dimethyl-4-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-9-10(2)15-13(14)8-12(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVGBFYREHILTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1C2=CC=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653242 | |

| Record name | 5,6-Dimethyl-4-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-34-5 | |

| Record name | 5,6-Dimethyl-4-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of 5,6-Dimethyl-4-phenyl-2-pyridinamine

[1]

Executive Summary

This compound is a substituted aminopyridine derivative distinguished by its specific steric and electronic profile. Unlike simple aminopyridines, the vicinal dimethyl substitution at positions 5 and 6, combined with a bulky phenyl group at position 4, creates a highly congested "molecular twist." This conformation restricts planarity, potentially enhancing selectivity when used as a kinase inhibitor scaffold (e.g., targeting hydrophobic pockets in p38 MAPK or Src family kinases). This guide details its physicochemical properties, validated synthesis pathways, and structural activity relationships (SAR).

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The molecule comprises a pyridine ring functionalized with an amino group (electron donor) at C2, a phenyl ring at C4, and methyl groups at C5 and C6.

Key Identifiers

| Property | Value |

| CAS Number | 1123169-34-5 |

| IUPAC Name | 5,6-dimethyl-4-phenylpyridin-2-amine |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.26 g/mol |

| SMILES | Cc1c(c(cc(n1)N)c2ccccc2)C |

| InChI Key | Derived from structure |

Physicochemical Profile

| Parameter | Value (Predicted/Exp) | Significance |

| LogP | ~2.8 – 3.1 | Lipophilic; suggests good membrane permeability but requires polar solvents (DMSO, MeOH) for stock solutions. |

| pKa (Pyridine N) | ~6.8 | The 2-amino group increases basicity of the ring nitrogen via resonance (+M effect). |

| PSA (Polar Surface Area) | ~39 Ų | Favorable for CNS penetration and oral bioavailability. |

| H-Bond Donors | 1 (–NH₂) | Critical for hinge-binding in kinase active sites. |

| H-Bond Acceptors | 2 (Ring N, Amine N) | Ring N often acts as a proton acceptor in biological systems. |

Structural Analysis & Mechanism

The steric interaction between the C5-Methyl and C4-Phenyl groups is the defining structural feature of this molecule.

-

Atropisomerism Potential: The steric clash forces the phenyl ring to rotate out of the pyridine plane (dihedral angle ~40-60°). This "twist" prevents flat pi-stacking aggregation, improving solubility compared to planar analogs.

-

Electronic Effects: The C2-Amino group is a strong electron donor, making the C3 and C5 positions electron-rich. However, the C5-Methyl blocks electrophilic attack at that position, directing metabolic oxidation or electrophilic substitution primarily to the phenyl ring or the C3 position.

Figure 1: Structural decomposition highlighting the "Steric Lock" mechanism induced by the 5,6-dimethyl substitution.

Synthesis & Manufacturing Protocols

Two primary routes are recommended. Route A is preferred for high-throughput medicinal chemistry (Suzuki Coupling), while Route B is a scalable de novo heterocycle synthesis.

Route A: Suzuki-Miyaura Coupling (Recommended for Purity)

This method utilizes a halogenated precursor, ensuring regiospecificity.

-

Precursor: 2-Amino-4-chloro-5,6-dimethylpyridine.

-

Reagent: Phenylboronic acid.[1]

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Conditions: K₂CO₃, Dioxane/Water (4:1), 90°C, 12h.

Route B: De Novo Condensation (Scalable)

This route builds the pyridine ring from acyclic precursors.

Step 1: Chalcone Formation

-

Reactants: Benzaldehyde + 3-Methyl-2-butanone (Isopropyl methyl ketone).

-

Conditions: NaOH (aq), Ethanol.[2]

-

Product: 4-methyl-1-phenylpent-1-en-3-one (Note: Regioselectivity can be an issue; specific enone synthesis required).

Refined Protocol (Hantzsch-Type Modification): A more reliable condensation involves 3-methyl-4-phenyl-3-buten-2-one (derived from benzaldehyde + 2-butanone) reacting with malononitrile and ammonium acetate .

Protocol Steps:

-

Reagents: Dissolve 3-methyl-4-phenyl-3-buten-2-one (1.0 eq), Malononitrile (1.1 eq), and Ammonium Acetate (5.0 eq) in Ethanol.

-

Reaction: Reflux for 24 hours. The intermediate formed is typically a 2-amino-3-cyano-pyridine.

-

Decyanation (Optional): Hydrolysis with conc. H₂SO₄ followed by thermal decarboxylation yields the target 2-amino-pyridine.

Figure 2: Synthetic pathway via modified Hantzsch/Guareschi condensation.

Biological & Pharmacological Relevance[8][9][10]

Kinase Inhibition Potential

The 2-aminopyridine motif is a "privileged scaffold" in kinase drug discovery. It functions as a hinge binder, where the pyridine nitrogen accepts a hydrogen bond from the kinase backbone, and the exocyclic amino group donates a hydrogen bond.

-

Target Class: Tyrosine Kinases (e.g., Src, Abl) and Serine/Threonine Kinases (e.g., p38 MAPK).

-

SAR Insight: The 4-phenyl group targets the hydrophobic "gatekeeper" pocket. The 5,6-dimethyl groups provide hydrophobic bulk that can improve selectivity by clashing with smaller gatekeeper residues in off-target kinases.

Toxicology & Safety

-

Mutagenicity Warning: Structural analogs like 2-amino-5-phenylpyridine are known mutagens (formed in cooked meats). While the 5,6-dimethyl substitution blocks specific metabolic activation pathways (e.g., N-hydroxylation stability), this compound should be handled as a suspected mutagen .

-

Handling: Use full PPE (nitrile gloves, respirator) and handle in a fume hood.

References

Sources

An In-depth Technical Guide to 2-Amino-5,6-dimethyl-4-phenylpyridine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Aminopyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, renowned for its presence in numerous pharmaceuticals and biologically active compounds. The introduction of an amino group to the pyridine ring gives rise to aminopyridines, a class of compounds with a broad spectrum of pharmacological activities. Aminopyridines are key building blocks in the synthesis of more complex molecules and are integral to the development of new therapeutic agents. Their unique electronic properties and ability to participate in hydrogen bonding make them attractive for designing molecules that can interact with biological targets with high affinity and specificity.

Substituted aminopyridines have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Their versatility has led to their investigation in targeting various enzymes and receptors, making them a focal point in modern drug discovery. This guide focuses on a specific, less-documented derivative, 2-Amino-5,6-dimethyl-4-phenylpyridine, providing a theoretical yet robust framework for its scientific exploration.

Molecular Profile of 2-Amino-5,6-dimethyl-4-phenylpyridine

A detailed analysis of the chemical name allows for the determination of the molecular formula and weight of 2-Amino-5,6-dimethyl-4-phenylpyridine.

| Property | Value |

| Chemical Name | 2-Amino-5,6-dimethyl-4-phenylpyridine |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol |

| IUPAC Name | 5,6-Dimethyl-4-phenylpyridin-2-amine |

| CAS Number | Not currently available in public databases |

The molecular weight is calculated based on the determined molecular formula.

Proposed Synthetic Pathway: Hantzsch Pyridine Synthesis

The synthesis of polysubstituted pyridines can be achieved through various methods, with the Hantzsch pyridine synthesis being a classic and versatile approach.[1][2][3][4] This one-pot multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or an ammonium salt.[1][2][3] For the synthesis of 2-Amino-5,6-dimethyl-4-phenylpyridine, a modified Hantzsch synthesis can be proposed.

Retrosynthetic Analysis and Proposed Forward Synthesis

A plausible approach involves the reaction of benzaldehyde (providing the 4-phenyl group), with a β-ketoester and an enamine derived from a different β-dicarbonyl compound to introduce the required methyl and amino functionalities.

Experimental Workflow: Hantzsch Synthesis

Caption: Proposed workflow for the synthesis of 2-Amino-5,6-dimethyl-4-phenylpyridine via a modified Hantzsch reaction.

Potential Applications in Drug Discovery

While direct biological data for 2-Amino-5,6-dimethyl-4-phenylpyridine is unavailable, the broader class of aminopyridines has shown significant promise in various therapeutic areas. The structural motifs present in the target molecule—a 2-aminopyridine core, methyl groups, and a phenyl substituent—can be correlated with activities observed in related compounds.

-

Anticancer Activity: Substituted pyridines are known to exhibit anticancer properties by targeting various signaling pathways crucial for tumor growth and proliferation.

-

Anti-inflammatory Effects: The pyridine scaffold is present in several anti-inflammatory agents.

-

Antimicrobial and Antiviral Potential: Aminopyridine derivatives have been investigated for their efficacy against a range of microbial and viral pathogens.

The specific substitution pattern of 2-Amino-5,6-dimethyl-4-phenylpyridine may confer unique pharmacological properties, making it a candidate for screening in various biological assays.

Experimental Protocols: Synthesis and Characterization

The following are generalized protocols for the synthesis and characterization of substituted pyridines, which can be adapted for 2-Amino-5,6-dimethyl-4-phenylpyridine.

General Synthetic Procedure (Hantzsch-type)

-

To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and 3-aminobut-2-enenitrile (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add a catalytic amount of an organic base (e.g., piperidine or pyridine).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add an oxidizing agent (e.g., a solution of nitric acid in ethanol or DDQ) dropwise to the reaction mixture to facilitate aromatization to the pyridine ring.

-

Neutralize the mixture with a suitable base (e.g., sodium carbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization Techniques

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. Expected signals would include those for the aromatic protons of the phenyl and pyridine rings, the methyl groups, and the amino group.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic peaks would include N-H stretching vibrations for the amino group (typically in the range of 3300-3500 cm⁻¹) and C=C and C=N stretching vibrations for the aromatic rings.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[5]

Conclusion

2-Amino-5,6-dimethyl-4-phenylpyridine represents an intriguing yet underexplored molecule within the vast chemical space of substituted aminopyridines. This technical guide has provided a foundational understanding of its molecular properties, a plausible and detailed synthetic strategy, and an overview of its potential applications in drug discovery based on the established importance of the aminopyridine scaffold. The outlined experimental protocols for synthesis and characterization offer a practical starting point for researchers aiming to synthesize and investigate this and related compounds. Further research into the biological activities of this specific molecule is warranted and could unveil novel therapeutic opportunities.

References

- Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Ber. Dtsch. Chem. Ges.1881, 14, 1637–1638.

- Katritzky, A. R.; Ostercamp, D. L.; Yousaf, T. I. The mechanism of the Hantzsch pyridine synthesis: A study by 15N and 13C NMR spectroscopy. Tetrahedron1986, 42, 5729-5738.

-

Hantzsch Pyridine Synthesis. Organic Chemistry Portal. [Link]

- Guareschi, I. Sintesi di composti piridinici da cianacetammide e chetoni. Atti della Reale Accademia delle Scienze di Torino1895, 30, 33-40.

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

- Synthesis of some new 2,6-bis pyridines functionalized with tetra-substituted pyrazole heterocycles. ARKIVOC2010, (xi), 253-265.

-

Synthesis of pyridines and related compounds. Organic Chemistry Portal. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharma Guideline. [Link]

- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon

-

Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones. ResearchGate. [Link]

- Synthesis of Di-, Tri-, and Tetrasubstituted Pyridines from (Phenylthio)carboxylic Acids and 2-[Aryl(tosylimino)methyl]acrylates. Organic Letters2014, 16, 6144-6147.

- Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. ChemRxiv. 2023.

- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules2022, 27, 5337.

- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research2011, 28, 799-810.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules2022, 27, 8189.

- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon

-

Guareschi-Thorpe synthesis of pyridine. YouTube. [Link]

- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry1968, 22, 249-251.

- Spectroscopic Investigations of 2-Aminopyridine. International Journal of Chemical Sciences2010, 8, 1071-1074.

-

Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. ResearchGate. [Link]

-

Part A. Properties and Reactions of Pyridines. ResearchGate. [Link]

-

Relative Quantum Yield of 2-Aminopyridine. Edinburgh Instruments. [Link]

- Unexpected Discovery of Satur

- Acidity Study on 3-Substituted Pyridines.

Sources

- 1. scribd.com [scribd.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chimia.ch [chimia.ch]

- 7. tsijournals.com [tsijournals.com]

A Technical Guide to the Solubility of 5,6-Dimethyl-4-phenyl-2-pyridinamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-Dimethyl-4-phenyl-2-pyridinamine in organic solvents. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational principles of solubility, predictive analysis based on the constituent chemical moieties, and detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended to empower researchers in drug development and chemical synthesis to make informed decisions regarding solvent selection, formulation, and crystallization processes involving this compound.

Introduction: Understanding the Molecule

This compound is a substituted aminopyridine. The core structure, a pyridine ring, is adorned with several key functional groups that dictate its physicochemical properties, including its solubility:

-

2-Amino Group: This primary amine is a polar, hydrogen-bond-donating and -accepting group, which can significantly influence solubility in protic and polar aprotic solvents.

-

4-Phenyl Group: The nonpolar phenyl ring introduces significant hydrophobic character to the molecule.

-

5,6-Dimethyl Groups: These alkyl substituents add to the nonpolar nature and steric bulk of the compound.

The interplay between the polar aminopyridine core and the nonpolar phenyl and dimethyl substituents creates a molecule with a nuanced solubility profile, necessitating a systematic approach to solvent selection. The primary use of 2-aminopyridine and its derivatives is as an intermediate in the pharmaceutical and agrochemical industries[1].

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility[2]. This means that a solute will have the highest solubility in a solvent with similar polarity and intermolecular interaction capabilities.

Key Molecular Descriptors Influencing Solubility:

-

Polarity: The presence of both polar (amino group, pyridine nitrogen) and nonpolar (phenyl and dimethyl groups) regions suggests that this compound will exhibit moderate polarity. It is expected to be more soluble in solvents of intermediate polarity.

-

Hydrogen Bonding: The 2-amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine ring and the amino group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

-

Molecular Size and Shape: The relatively large and rigid structure due to the phenyl and dimethyl groups may limit its solubility in highly ordered solvents.

Based on the solubility of the parent compound, 2-aminopyridine, which is soluble in water, alcohol, benzene, ether, and hot petroleum ether, we can infer the potential solubility of its substituted derivative[1][3][4]. The addition of the nonpolar phenyl and dimethyl groups will likely decrease its solubility in highly polar solvents like water and increase its solubility in less polar organic solvents compared to 2-aminopyridine.

Predictive Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group and pyridine nitrogen. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Polarity and dipole-dipole interactions will facilitate dissolution. |

| Nonpolar Aprotic | Toluene, Hexane, Cyclohexane | Low to Moderate | The nonpolar phenyl and dimethyl groups will interact favorably, but the polar aminopyridine core will limit solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Intermediate polarity allows for favorable interactions with both polar and nonpolar regions of the molecule. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, a reliable experimental method is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent[5].

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. Maintaining a constant temperature is critical as solubility is temperature-dependent[5].

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

For finer particles, centrifugation can be employed to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, mol/L, or as a weight percentage.

-

Data Interpretation and Application

The experimentally determined solubility data can be used to:

-

Select appropriate solvents for chemical reactions and purifications: Choosing a solvent in which the reactants are soluble but the product may be less soluble can facilitate crystallization.

-

Guide formulation development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is crucial for developing stable and bioavailable dosage forms.

-

Optimize crystallization processes: Knowledge of the solubility curve (solubility as a function of temperature) is essential for designing efficient crystallization processes to control crystal size, purity, and yield.

Conclusion

While direct, published solubility data for this compound is scarce, a systematic approach combining theoretical principles and robust experimental methodologies can provide the necessary insights for its effective use in research and development. The structural features of the molecule suggest a favorable solubility profile in moderately polar organic solvents, particularly those capable of hydrogen bonding. The detailed shake-flask protocol provided in this guide offers a reliable means to quantitatively determine the solubility of this compound, enabling informed and efficient progress in its various applications.

References

-

Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

-

2-Aminopyridine | NH2C5H4N | CID 10439. PubChem. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

-

Solubility of Organic Compounds. University of Toronto. [Link]

-

Solubility test for Organic Compounds. Mansoura University. [Link]

Sources

The Pharmacological Potential of 5,6-Dimethyl-4-phenyl-2-pyridinamine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its presence in numerous clinically approved drugs.[1] This technical guide delves into the pharmacological potential of a specific, yet underexplored, subclass: 5,6-Dimethyl-4-phenyl-2-pyridinamine derivatives. While direct research on this exact substitution pattern is emerging, this document synthesizes the wealth of knowledge surrounding the broader 4-phenyl-2-pyridinamine and related 2-aminopyridine scaffolds. By examining established synthesis methodologies, diverse biological activities, and underlying mechanisms of action, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals to navigate the therapeutic landscape of these promising compounds. This guide will illuminate the rationale behind experimental designs and offer insights into the structure-activity relationships that govern the efficacy of this chemical class, thereby empowering the design of novel and potent therapeutic agents.

The 2-Aminopyridine Core: A Gateway to Diverse Bioactivity

The 2-aminopyridine scaffold is a privileged structure in drug discovery due to its ability to engage in various biological interactions. The nitrogen atom in the pyridine ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating interactions with a wide range of biological targets, including enzymes and receptors.[1] The phenyl group at the 4-position and the methyl groups at the 5- and 6-positions of the target scaffold are expected to modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic characteristics.

Synthetic Strategies: Building the this compound Scaffold

The synthesis of substituted 2-aminopyridines can be achieved through various established organic chemistry reactions. A common and efficient method involves a one-pot, three-component reaction, which offers the advantages of simplicity, high yields, and the ability to generate a diverse library of derivatives.[2]

One-Pot Three-Component Synthesis

A prevalent strategy for synthesizing highly substituted pyridines involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a thiol in the presence of a catalyst.[2] For the synthesis of this compound derivatives, a modified approach would be necessary, likely involving a multi-step synthesis. A plausible synthetic route is outlined below.

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of the Chalcone Intermediate

-

To a stirred solution of 4-phenylacetophenone (1 equivalent) in ethanol, add an appropriate aldehyde (e.g., acetaldehyde, 1.1 equivalents).

-

Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Step 2: Cyclization to the Pyridinamine Core

-

In a round-bottom flask, combine the synthesized chalcone (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (excess) in a suitable solvent such as ethanol or acetic acid.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and then with a small amount of cold ethanol.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the desired this compound derivative.

Visualization of the Synthetic Workflow

Caption: Proposed two-step synthesis of this compound derivatives.

Pharmacological Landscape: A Survey of Biological Activities

While specific studies on this compound derivatives are limited, the broader class of 2-aminopyridine and 4-phenylpyridine derivatives has demonstrated a wide spectrum of pharmacological activities.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of substituted pyridine and pyrimidine derivatives.[3][4] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

-

Kinase Inhibition: A significant mechanism of action for many anticancer agents is the inhibition of protein kinases. Derivatives of N-phenyl-pyrimidin-2-amine have been identified as potent inhibitors of various kinases, including Aurora kinases, which are crucial for mitotic progression.[5][6] The N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea scaffold has been shown to selectively target class III receptor tyrosine kinases.[7] Given the structural similarities, it is plausible that this compound derivatives could also exhibit kinase inhibitory activity.

-

Cytotoxicity against Cancer Cell Lines: A series of 5,6-heteroaromatically annulated pyridine-2,4-diamines have been synthesized and evaluated for their in vitro cytotoxic activities against a panel of human cancer cell lines, with some compounds showing relatively high activity.[8] Similarly, other newly synthesized pyridine derivatives have exhibited significant in vitro antitumor activities against diverse human tumor cell lines.[3]

Antimicrobial Activity

The 2-aminopyridine scaffold is also a promising framework for the development of novel antimicrobial agents.

-

Antibacterial and Antifungal Properties: Various pyridine derivatives have been synthesized and screened for their antimicrobial activity, with many exhibiting considerable antibacterial and antifungal properties.[1][9] For instance, certain cyanopyridine derivatives have demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The synthesis of 5,6-dihydropyrimidin-2(1H)-one derivatives has also yielded compounds with significant antibacterial and antifungal activity.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminopyridine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring and the amino group.

-

Influence of Substituents: Studies on 4-amino-2-phenylpyrimidine derivatives have demonstrated that modifications to the phenyl and pyrimidine rings can significantly impact their agonist activity at GPR119, a G-protein coupled receptor involved in glucose homeostasis. While not directly applicable to the target scaffold, this highlights the importance of systematic structural modifications in optimizing biological activity.

-

Role of the Phenyl Group: The presence of a phenyl group at the 4-position of the pyridine ring is a common feature in many biologically active compounds. The substitution pattern on this phenyl ring can influence the compound's interaction with its biological target. For example, in a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, the presence of a substituent at the para-position of the aniline ring correlated with the potency and selectivity of Aurora kinase inhibition.[5][6]

Mechanistic Considerations and Future Directions

The diverse pharmacological activities of 2-aminopyridine derivatives stem from their ability to interact with a multitude of biological targets. The primary mechanism often involves the inhibition of key enzymes, such as protein kinases, or interference with cellular processes like DNA replication and cell division.

Kinase Inhibition: A Promising Avenue

The structural features of this compound derivatives make them attractive candidates for kinase inhibitor development. The 2-aminopyridine core can mimic the adenine moiety of ATP, enabling it to bind to the ATP-binding pocket of kinases. The phenyl and dimethyl substitutions can be tailored to achieve selectivity for specific kinases.

Experimental Protocol: Kinase Inhibition Assay

-

Kinase and Substrate Preparation: Prepare a solution of the target kinase and its corresponding substrate in a suitable assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) in DMSO.

-

Assay Reaction: In a 96-well or 384-well plate, add the kinase, substrate, and test compound solutions. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Visualization of a Potential Kinase Inhibition Mechanism

Caption: A conceptual diagram illustrating the potential mechanism of kinase inhibition.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on this specific derivative series is scarce, the extensive research on related 2-aminopyridine and 4-phenylpyridine analogs provides a strong foundation for future investigations. The demonstrated anticancer and antimicrobial activities of these broader classes, often mediated through kinase inhibition, suggest that this compound derivatives warrant further exploration.

Future research should focus on the efficient synthesis of a library of these derivatives with diverse substitutions on the phenyl ring and the amino group. Systematic screening of these compounds against a panel of cancer cell lines and microbial strains will be crucial to identify lead candidates. Subsequent mechanistic studies, including kinase profiling and molecular docking, will be essential to elucidate their mode of action and guide further optimization. The insights provided in this technical guide offer a strategic framework for unlocking the full therapeutic potential of this intriguing class of molecules.

References

-

Willemann, C., Grünert, R., Bednarski, P. J., & Troschütz, R. (2009). Synthesis and cytotoxic activity of 5,6-heteroaromatically annulated pyridine-2,4-diamines. Bioorganic & Medicinal Chemistry, 17(13), 4406–4419. [Link]

- This cit

-

Amr, A. E., Mohamed, A. M., Mohamed, S. F., Abdel-Hafez, N. A., & Hammam, A. E. G. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 14(16), 5481–5488. [Link]

- Akil, M., Khan, A. R., Hassan, F., Ali, S. N., Siddiqui, B., Azad, I., & Ahmad, N. (2025). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin-2(1H)

- This cit

- This cit

- This cit

- This cit

- Kanpariya, R. K., & Patolia, V. N. (Year not available). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 5-{4'-[(6"-ARYL)-2"- AMINO-3"-CYANO PYRIDINE-4"-YL] PHENYL CARBAMIDO - DIBENZ [b,f] AZEPINES. TSI Journals.

- Singh, U. P., & Bhat, H. R. (2012). Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines. Journal of the Serbian Chemical Society, 77(10), 1343–1353.

- This cit

- This cit

-

Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., Griffiths, G., Jackson, W., ... & Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378. [Link]

- This cit

-

Gandin, V., Ferrarese, A., Dalla Via, M., Marzano, C., Chilin, A., & Marzaro, G. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]

- Abdel-Aziz, H. A., Al-Rashood, K. A., Ghabbour, H. A., Chantrapromma, S., & Fun, H. K. (2012). 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1769.

- This cit

- Kumar, A., Varshney, H., & Sharma, S. (2014). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 126(5), 1507–1514.

- This cit

-

Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., Griffiths, G., Jackson, W., ... & Fischer, P. M. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378. [Link]

Sources

- 1. diabeticstudies.org [diabeticstudies.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxic activity of 5,6-heteroaromatically annulated pyridine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

toxicity profile and SDS data for 5,6-Dimethyl-4-phenyl-2-pyridinamine

Part 1: Executive Summary

5,6-Dimethyl-4-phenyl-2-pyridinamine is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. As a substituted 2-aminopyridine, it possesses structural features analogous to known bioactive compounds, necessitating a rigorous safety protocol despite the limited availability of specific historical toxicological data.

This guide synthesizes available Safety Data Sheet (SDS) parameters, Quantitative Structure-Activity Relationship (QSAR) inferences, and class-based toxicological assessments to provide a comprehensive handling framework for research and development environments.

Key Safety Profile:

-

GHS Signal Word: WARNING

-

Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Specific Target Organ Toxicity (Respiratory Irritation).

-

Structural Alert: The aminopyridine core suggests potential neuroactive properties (potassium channel modulation), though steric hindrance from the phenyl and methyl groups likely mitigates the high-potency convulsant effects seen in simpler analogs like 4-aminopyridine.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the physical nature of the compound is the first line of defense in exposure control.

| Property | Value / Description | Source/Calculation |

| Chemical Name | This compound | IUPAC |

| Synonyms | 5,6-Dimethyl-4-phenylpyridin-2-amine; 2-Amino-5,6-dimethyl-4-phenylpyridine | Common Usage |

| CAS Number | 1123169-34-5 | Registry |

| Molecular Formula | C₁₃H₁₄N₂ | Calculated |

| Molecular Weight | 198.26 g/mol | Calculated |

| Physical State | Solid (Powder/Crystalline) | Generic Class Data |

| Solubility | Low in water; Soluble in DMSO, Methanol, DCM | Predicted (LogP ~2.[1][2][3][4]6) |

| pKa (Predicted) | ~6.5 - 7.0 (Pyridine Nitrogen) | Class Analog |

Structural Visualization

The following diagram illustrates the core pharmacophore and potential metabolic sites.

Part 3: Hazard Identification (GHS Classification)

Based on vendor consensus and structural analogs, the compound is classified under the Globally Harmonized System (GHS) as follows.

GHS Label Elements[1]

-

Pictogram: Exclamation Mark (GHS07)

-

Signal Word: WARNING

Hazard Statements

| Code | Hazard Statement | Category |

| H302 | Harmful if swallowed. | Acute Tox. 4 |

| H315 | Causes skin irritation. | Skin Irrit. 2 |

| H319 | Causes serious eye irritation. | Eye Irrit. 2A |

| H335 | May cause respiratory irritation. | STOT SE 3 |

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Part 4: Toxicological Profile (In-Depth Analysis)

Note: As a research chemical, specific experimental LD50 values for this exact isomer are not established in public regulatory dossiers. The following assessment is derived from Read-Across Toxicology using structural analogs (e.g., 2-aminopyridine, dimethylpyridines).

Acute Toxicity Mechanisms

-

Oral Route (H302): The "Harmful" designation implies an LD50 likely between 300 and 2000 mg/kg.

-

Mechanism of Action (Class Effect): Aminopyridines are known voltage-gated potassium channel blockers. Blockade increases neurotransmitter release at nerve terminals.

-

Risk:[5] While 4-aminopyridine is a potent convulsant, 2-aminopyridines generally exhibit lower neurotoxicity. The addition of the bulky phenyl group at position 4 and methyl groups at 5,6 likely creates steric hindrance, reducing the binding affinity to the K+ channel pore compared to the unsubstituted parent. However, the potential for CNS excitation (tremors, anxiety) cannot be ruled out at high doses.

-

Metabolic Fate & Elimination

Understanding metabolism helps predict accumulation and metabolite toxicity.

Chronic & Genotoxicity

-

Carcinogenicity: No data available. Pyridine derivatives vary widely; however, without specific alerts (like nitro groups or nitrosamines), it is not immediately flagged as a high-potency carcinogen.

-

Genotoxicity: Aminopyridines can sometimes show weak mutagenicity in in vitro assays, but the data is inconsistent. Treat as a potential mutagen until proven otherwise.

Part 5: Handling, Storage, & Exposure Controls

Engineering Controls

-

Ventilation: All open handling of the powder must be performed inside a certified Chemical Fume Hood .

-

Dust Control: Use static-dissipative weighing boats and tools to prevent aerosolization of the powder.

Personal Protective Equipment (PPE)

-

Respiratory: If fume hood work is not possible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator.

-

Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is likely >480 min for solid handling, but immediate change is required upon solution contact (especially in DMSO/DCM).

-

Eyes: Chemical safety goggles. Safety glasses are insufficient if there is a dust hazard.

Storage Conditions

-

Temperature: Refrigerate (2-8°C) is recommended for long-term stability to prevent oxidation of the amino group.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

-

Container: Tightly sealed amber glass vials to protect from light.

Part 6: Emergency Response Protocols

Accidental Release (Spill) Logic

Follow this decision tree for spill management.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Medical attention is priority due to potential respiratory irritation (H335).

-

Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

-

Eye Contact: Rinse thoroughly with water for at least 15 minutes, lifting eyelids. Consult an ophthalmologist.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel. Call a Poison Control Center immediately.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1123169-34-5. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N,4-Dimethyl-6-phenylpyrimidin-2-amine | C12H13N3 | CID 12773398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 74873-37-3 | 2-Amino-5,6-dimethyl-4-phenylnicotinonitrile - Synblock [synblock.com]

- 4. 2-amino-4,6-diphenylpyridine-3-carbonitrile (4604-06-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The 4-Phenyl-2-Pyridinamine Scaffold: A Technical Guide to Synthesis and Medicinal Chemistry

This technical guide provides an in-depth review of the 4-phenyl-2-pyridinamine scaffold (also known as 4-phenylpyridin-2-amine), a privileged structure in medicinal chemistry. This guide is designed for researchers and drug development professionals, focusing on synthetic accessibility, structure-activity relationships (SAR), and therapeutic applications.

Executive Summary

The 4-phenyl-2-pyridinamine motif (CAS 60781-83-1) represents a distinct pharmacophore characterized by a pyridine ring substituted with an amino group at the 2-position and a phenyl ring at the 4-position.[1] Unlike its isomer (2-phenyl-4-pyridinamine), this scaffold possesses a unique electronic profile that makes it an ideal "hinge binder" in kinase inhibitors and a critical selectivity filter in nitric oxide synthase (NOS) inhibitors. This guide details the synthetic routes, biological validation, and optimization strategies for this versatile scaffold.

Chemical Architecture & Properties

The scaffold consists of a pyridine core with a basic exocyclic amine and a lipophilic phenyl ring.

-

Hydrogen Bonding: The 2-amino group acts as a hydrogen bond donor, while the pyridine nitrogen (N1) acts as an acceptor. This donor-acceptor motif is classically associated with binding to the ATP-binding site of kinases (hinge region).

-

Electronic Effects: The 4-phenyl substituent conjugates with the pyridine ring, modulating the basicity of the N1 nitrogen and the nucleophilicity of the exocyclic amine.

-

Vectorial Growth: The 6-position offers a vector for solubilizing groups or selectivity-determining side chains (e.g., in nNOS inhibitors).

Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold in drug design.

Figure 1: Pharmacophore mapping of the 4-phenyl-2-pyridinamine scaffold showing key interaction points.

Synthetic Methodologies

Reliable synthesis is the cornerstone of medicinal chemistry. While historical methods (e.g., Chichibabin reaction) exist, they often lack regioselectivity. The industry standard is Palladium-Catalyzed Cross-Coupling .

Method A: Suzuki-Miyaura Coupling (Recommended)

This method allows for the modular assembly of the scaffold using commercially available boronic acids and halopyridines. It is preferred due to its high regioselectivity and tolerance of functional groups.

Reaction Scheme Logic:

-

Substrate: 2-amino-4-chloropyridine (or 4-bromopyridin-2-amine).

-

Coupling Partner: Phenylboronic acid derivatives.

-

Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

-

Base: Na2CO3 or K3PO4 (aqueous).

Figure 2: Suzuki-Miyaura synthetic pathway for regioselective scaffold generation.

Validated Protocol: Suzuki Coupling

Source Validation: Adapted from J. Org. Chem. 2004, 69, 5120 and standard bench protocols.

-

Reagents:

-

Procedure:

-

Combine halide, boronic acid, and catalyst in a reaction vial under inert atmosphere (N2/Ar).

-

Add dioxane and aqueous base.[3]

-

Heat to reflux (100-110°C) for 12–18 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO4.[3][4]

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

-

-

Self-Validation Check: The product should exhibit a characteristic UV absorbance and a distinct downfield shift of the pyridine protons in 1H NMR compared to the starting material.

Medicinal Chemistry & Therapeutic Applications[1][2][5][6][7][8][9][10]

A. Kinase Inhibition (Syk, JAK, PDK1)

The 4-phenyl-2-pyridinamine scaffold is a bioisostere for the biphenyl and aminopyrimidine moieties found in many kinase inhibitors.

-

Mechanism: The 2-amino-pyridine motif functions as a bidentate ligand. The ring nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met residue), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

-

Key Example: Syk/JAK Inhibitors (Patent WO2012041476A1).

-

Modification: The 4-phenyl ring is often substituted (e.g., 3,4-dimethoxy) to fill the hydrophobic pocket behind the ATP binding site.

-

B. nNOS Inhibition (Neuronal Nitric Oxide Synthase)

Selective inhibition of nNOS over eNOS (endothelial) is critical for treating neurodegenerative pain without causing cardiovascular side effects.

-

Key Compound: LUF7762 (6-(((1H-imidazol-2-yl)methyl)thio)-4-phenylpyridin-2-amine).[5]

-

SAR Insight: The 6-position is the critical vector. Introducing a bulky, basic group (like the thio-imidazole in LUF7762) at position 6 creates steric clash with the eNOS active site (which is tighter) while being accommodated by the larger nNOS pocket.

-

Causality: The 4-phenyl group anchors the molecule in the hydrophobic region, positioning the 2-amino group to interact with the active site glutamate.

C. Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors

Recent studies utilize this scaffold in Multicomponent Reactions (MCRs) to target TDP1, a DNA repair enzyme implicated in cancer resistance.

-

Chemistry: The 2-amino group participates in the Groebke-Blackburn-Bienaymé (GBBR) reaction with aldehydes and isonitriles to form fused imidazo[1,2-a]pyridine systems.

Comparative Data Analysis

The following table summarizes the utility of the scaffold across different target classes.

| Target Class | Key Role of Scaffold | Critical Substitution Site | Representative Example |

| Kinases (Syk/JAK) | ATP-mimetic (Hinge Binder) | 4-Phenyl (Hydrophobic fit) | WO2012041476A1 series |

| nNOS | Active Site Anchor / Selectivity | 6-Position (Steric filter) | LUF7762 |

| TDP1 | MCR Substrate / DNA Intercalator | 2-Amino (Cyclization point) | Imidazo[1,2-a]pyridines |

| Adenosine (A2A) | Receptor Antagonist | 4-Phenyl (Lipophilic cleft) | 6-thio-derivatives |

Experimental Workflow: TDP1 Inhibitor Synthesis via GBBR

For researchers exploring novel DNA repair inhibitors.

Protocol:

-

Components: 4-phenylpyridin-2-amine (1.0 mmol), Benzaldehyde derivative (1.0 mmol), Isonitrile (1.0 mmol).

-

Catalyst: Scandium triflate (Sc(OTf)3) (5 mol%) or simple proton source (acetic acid).

-

Solvent: Methanol or DCM/MeOH (1:1).

-

Conditions: Stir at room temperature for 24–48 hours.

-

Outcome: Formation of 2,7-disubstituted imidazo[1,2-a]pyridine.[6]

-

Why this works: The high nucleophilicity of the ring nitrogen in the 4-phenyl-2-pyridinamine facilitates the initial imine formation and subsequent cyclization with the isonitrile.

References

-

Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors. PubMed. [Link]

- Pyridine and isoquinoline derivatives as Syk- and JAK-kinase inhibitors.

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids. Journal of Organic Chemistry. [Link]

-

Design and synthesis of new adenosine receptor antagonists as neuroprotective agents. University of Florence (FLORE). [Link]

-

Application of a bivalent “click” approach to target tyrosyl-DNA phosphodiesterase 1 (TDP1). RSC Advances. [Link]

-

4-Phenylpyridin-2-amine Substance Record. PubChem. [Link]

Sources

melting point and physical characteristics of 5,6-Dimethyl-4-phenyl-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5,6-Dimethyl-4-phenyl-2-pyridinamine, a heterocyclic amine of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also to provide insights into the experimental context and practical considerations for handling and characterizing this compound. The information presented herein is curated from various sources to ensure accuracy and relevance for researchers in the field.

Chemical Identity and Molecular Structure

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with an amino group at the 2-position, a phenyl group at the 4-position, and two methyl groups at the 5- and 6-positions.

Molecular Formula: C₁₃H₁₄N₂

CAS Number: 1123169-34-5

Chemical Name: this compound

The structural arrangement of this molecule, particularly the position of the amino and phenyl groups on the pyridine ring, dictates its chemical reactivity, potential for hydrogen bonding, and overall physicochemical properties. Understanding this structure is fundamental to predicting its behavior in various chemical and biological systems.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1123169-34-5 | |

| Molecular Formula | C₁₃H₁₄N₂ | |

| IUPAC Name | 5,6-dimethyl-4-phenylpyridin-2-amine |

Physicochemical Properties

A thorough understanding of the physical properties of this compound is essential for its handling, formulation, and application in experimental settings.

Melting Point

The melting point of a solid is a critical indicator of its purity. While a definitive experimental value for this compound is not widely reported in readily available literature, analysis of related structures can provide an estimated range. The precise melting point should be determined experimentally for any synthesized batch.

Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which could depress the melting point. Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Heat the sample at a rapid rate initially to approach the expected melting range. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.

Appearance and Physical State

Based on analogous compounds, this compound is expected to be a solid at room temperature. The color can vary from white to off-white or light yellow, depending on purity. Any significant deviation from this appearance may indicate the presence of impurities.

Solubility

The solubility profile of a compound is crucial for selecting appropriate solvents for reactions, purification, and analytical characterization.

Qualitative Solubility Assessment Protocol:

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF)).

-

Procedure: To approximately 1 mg of this compound in a small test tube, add the selected solvent dropwise with agitation.

-

Observation: Observe the dissolution of the solid. Classify the solubility as soluble, partially soluble, or insoluble based on visual inspection at a concentration of approximately 1 mg/mL.

Expected Solubility Profile:

Based on its structure, which contains both a polar amino-pyridine moiety and a nonpolar phenyl group, this compound is anticipated to exhibit good solubility in polar organic solvents such as DMSO, DMF, and alcohols. Its solubility in nonpolar solvents like hexanes is expected to be limited. Water solubility is likely to be low but may be enhanced in acidic aqueous solutions due to the basicity of the amino group.

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Aromatic Protons: Signals corresponding to the protons on the phenyl ring and the pyridine ring are expected in the aromatic region (typically δ 7.0-8.5 ppm).

-

Amino Protons: A broad singlet corresponding to the -NH₂ protons is expected. The chemical shift of this signal can vary depending on the solvent and concentration.

-

Methyl Protons: Two distinct singlets for the two methyl groups at the 5- and 6-positions of the pyridine ring are anticipated in the upfield region.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

-

Aromatic Carbons: Signals for the carbons of the phenyl and pyridine rings will appear in the downfield region (typically δ 110-160 ppm).

-

Methyl Carbons: The carbons of the two methyl groups will resonate in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorptions:

-

N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-N Stretching: The stretching vibration of the C-N bond is expected in the region of 1250-1335 cm⁻¹ for aromatic amines.

-

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

-

Aromatic C=C Bending: Characteristic bands for the bending vibrations of the aromatic rings will be present in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: The fragmentation pattern will be characteristic of the molecule's structure, with potential losses of methyl groups, the amino group, or fragmentation of the pyridine and phenyl rings.

Synthesis

The synthesis of this compound can be approached through established methods for pyridine ring formation. A plausible synthetic route involves a multi-component reaction.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of substituted pyridines.

General Synthetic Protocol (Conceptual):

-

Reaction Setup: In a round-bottom flask, combine a phenylacetaldehyde derivative, an active methylene compound such as acetoacetonitrile, and an ammonia source like ammonium acetate in a suitable solvent (e.g., ethanol or acetic acid).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or after the addition of water.

-

Isolation and Purification: Collect the crude product by filtration. Further purification can be achieved by column chromatography on silica gel followed by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation and Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The safety data sheet from Echemi for this compound, while not containing specific hazard statements, recommends standard first-aid measures in case of exposure.[1]

Hazard and Precautionary Assessment Workflow:

Caption: A systematic approach to assessing and managing the risks associated with handling chemical compounds.

Conclusion

This compound is a molecule with significant potential for further investigation in various fields of chemistry. This guide provides a foundational understanding of its key physical and chemical properties, along with practical guidance for its synthesis, characterization, and safe handling. As with any chemical compound, it is imperative for researchers to perform their own analytical characterization to confirm the identity and purity of their materials before use in further applications.

References

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 2-Amino-5,6-dimethyl-4-phenylpyridine

This Application Note provides a comprehensive, step-by-step technical guide for the preparation of 2-Amino-5,6-dimethyl-4-phenylpyridine , utilizing a high-efficiency multicomponent reaction (MCR) strategy.

Introduction & Strategic Analysis

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., FGFR4 inhibitors), anti-inflammatory agents (iNOS inhibitors), and adenosine receptor antagonists. The specific target, 2-Amino-5,6-dimethyl-4-phenylpyridine , presents a synthetic challenge due to the requirement for specific alkyl substitution at the 5 and 6 positions combined with a phenyl group at the 4-position.

Synthetic Strategy: Direct functionalization of a pre-formed pyridine ring (e.g., Chichibabin reaction) often suffers from poor regiocontrol and harsh conditions. Therefore, this protocol utilizes a One-Pot Four-Component Condensation (Benzaldehyde, 2-Butanone, Malononitrile, and Ammonium Acetate).

-

Regioselectivity Challenge: The use of 2-butanone (methyl ethyl ketone) introduces a regioselectivity bifurcation. Condensation can occur at the methyl group (C1) to yield the 6-ethyl isomer (kinetic product) or at the methylene group (C3) to yield the desired 5,6-dimethyl isomer (thermodynamic product). This protocol details the conditions to favor and isolate the 5,6-dimethyl scaffold.

-

Intermediate: The reaction initially yields the 3-carbonitrile derivative (2-Amino-5,6-dimethyl-4-phenylpyridine-3-carbonitrile), a stable and common pharmaceutical intermediate. A subsequent decyanation protocol is provided to access the title compound if the nitrile-free core is required.

Retrosynthetic Analysis & Mechanism

The assembly of the pyridine core follows a cascade mechanism: Knoevenagel Condensation

Figure 1: Retrosynthetic pathway highlighting the critical regioselective step involving 2-butanone.

Experimental Protocol

Phase 1: Synthesis of 2-Amino-5,6-dimethyl-4-phenylpyridine-3-carbonitrile

This phase constructs the pyridine ring.[1][2] The presence of the 3-cyano group is intrinsic to the use of malononitrile and aids in the stability and precipitation of the product.

Materials:

-

Benzaldehyde (10 mmol, 1.06 g)

-

2-Butanone (10 mmol, 0.72 g)

-

Malononitrile (10 mmol, 0.66 g)

-

Ammonium Acetate (15 mmol, 1.15 g)

-

Ethanol (Absolute, 20 mL)

-

Catalyst: Piperidine (0.5 mmol) or NaOH (pellet) – Optional, enhances yield.

Step-by-Step Procedure:

-

Reagent Mixing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (1.0 eq) and Malononitrile (1.0 eq) in Ethanol (10 mL). Stir at room temperature for 5 minutes to initiate the Knoevenagel condensation (formation of benzylidenemalononitrile in situ).

-

Component Addition: Add 2-Butanone (1.0 eq) and Ammonium Acetate (1.5 eq) to the mixture.

-

Reflux: Attach a reflux condenser. Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.

-

Critical Insight: Maintain reflux for 8–12 hours . Extended reaction times and higher temperatures (thermodynamic control) help favor the internal enolization of 2-butanone required for the 5,6-dimethyl substitution pattern.

-

-

Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). Look for the disappearance of benzaldehyde and the appearance of a fluorescent spot.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice (approx. 100 g) with stirring.

-

A solid precipitate should form. If an oil forms, induce crystallization by scratching the glass or adding a drop of diethyl ether.

-

-

Purification (Isomer Separation):

-

Recrystallization: Recrystallize from hot Ethanol or DMF/Ethanol mixture.

-

Note: The 5,6-dimethyl isomer typically crystallizes differently than the 6-ethyl isomer. Verify the structure using NMR (Look for two methyl singlets for 5,6-dimethyl vs. a triplet/quartet for 6-ethyl).

Yield: 60–75% (Combined isomers).

Phase 2: Decyanation (Optional)

If the specific target is the nitrile-free 2-Amino-5,6-dimethyl-4-phenylpyridine , perform the following decyanation.

Materials:

-

Phase 1 Product (5 mmol)

-

Sulfuric Acid (conc. H2SO4, 10 mL)

-

Water (Ice cold)

Procedure:

-

Hydrolysis: Suspend the 3-carbonitrile intermediate in concentrated H2SO4 (10 mL).

-

Heating: Heat the mixture to 100–120°C for 4–6 hours. This hydrolyzes the nitrile to the amide and subsequently to the carboxylic acid, which then undergoes thermal decarboxylation in the acidic medium.

-

Quenching: Cool the mixture and carefully pour over crushed ice.

-

Neutralization: Basify the solution to pH 8–9 using 20% NaOH solution (exothermic!).

-

Extraction: Extract the product with Ethyl Acetate (3 x 20 mL).

-

Drying: Dry the organic layer over anhydrous

and concentrate under vacuum. -

Final Purification: Recrystallize from Hexane/Ethyl Acetate.

Data Analysis & Characterization

Expected NMR Signatures (5,6-Dimethyl Isomer):

| Position | Proton Type | Multiplicity | Approx.[5] Shift (ppm) | Diagnostic Feature |

| C5-CH3 | Methyl | Singlet (s) | 2.1 - 2.3 | Distinct singlet (vs. quartet in ethyl isomer) |

| C6-CH3 | Methyl | Singlet (s) | 2.4 - 2.6 | Distinct singlet |

| C4-Ph | Phenyl | Multiplet (m) | 7.3 - 7.6 | Integration = 5H |

| C3-H | Aromatic | Singlet (s) | 6.4 - 6.8 | Only present if decyanated (Phase 2 product) |

| NH2 | Amine | Broad Singlet | 5.0 - 6.5 | Exchangeable with D2O |

Visual Workflow:

Figure 2: Experimental workflow from raw materials to purified target.

Troubleshooting & Optimization

-

Regioselectivity Issues: If the 6-ethyl isomer dominates, switch the solvent to Acetic Acid or use Microwave Irradiation (140°C, 10 min), which often alters the kinetic/thermodynamic product ratio.

-

Low Yield: Ensure the Ammonium Acetate is fresh and dry. Water content can inhibit imine formation.

-

Oiling Out: If the product oils out upon pouring into water, decant the water and triturate the oil with a small amount of cold ethanol or ether to induce solidification.

References

-

Al-Kadasi, A. et al. (2024). "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles." Molecules, 29(8), 1805.

-

Patil, R. M. et al. (2023). "One-pot multicomponent synthesis of 2-amino-5,6,7,8-tetrahydro-4-phenylquinoline-3-Carbonitrile Derivatives." International Journal of Research.[6]

-

Khaksar, S. & Yaghoobi, M. (2012). "A facile and efficient synthesis of 2-amino-3-cyanopyridines."[3][6][7] Journal of Fluorine Chemistry, 142, 41-44.

-

Vereshchagin, A. N. et al. (2021). "Recent Developments on Five-Component Reactions." Molecules, 26(4), 1076.

Sources

- 1. Pyridines - Wikipedia [en.wikipedia.org]

- 2. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 2-amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrjournal.com [ijrjournal.com]

- 7. researchgate.net [researchgate.net]

Application Note: Regioselective Synthesis of 5,6-Dimethyl-4-phenyl-2-pyridinamine

This Application Note is structured to provide a rigorous, mechanism-driven protocol for the synthesis of 5,6-Dimethyl-4-phenyl-2-pyridinamine (CAS: 1123169-34-5). This specific scaffold—a polysubstituted 2-aminopyridine—is a critical pharmacophore in kinase inhibitor discovery (e.g., Src, Tie-2) and anti-inflammatory research.[1]

Unlike simple pyridines, the 4-aryl-5,6-dialkyl substitution pattern requires a regioselective construction of the pyridine ring. This guide details the most robust synthetic pathway: the One-Pot Multicomponent Cyclocondensation (Modified Guareschi-Thorpe/Hantzsch) followed by a Decyanation sequence.

Part 1: Reaction Mechanism & Retrosynthetic Logic[1]

Retrosynthetic Analysis

The synthesis of this compound poses a regiochemical challenge: placing the phenyl group at C4 and methyl groups at C5 and C6 while installing the amino group at C2.

-

Direct Amination (Chichibabin): Reaction of 3,4-dimethyl-4-phenylpyridine with NaNH₂ is hazardous and lacks regiocontrol (attacking C2 vs C6).

-

Selected Pathway (De Novo Ring Construction): We utilize a multicomponent reaction (MCR) to build the ring from acyclic precursors.[1] The carbon backbone is derived from the condensation of Benzaldehyde and 2-Butanone (Methyl Ethyl Ketone), while the nitrogen/amino motif is introduced via Malononitrile and Ammonium Acetate .

Mechanistic Pathway

The reaction proceeds through a cascade sequence:

-

Aldol Condensation: Acid-catalyzed reaction of Benzaldehyde and 2-Butanone yields the

-unsaturated ketone (Enone), 3-methyl-4-phenyl-3-buten-2-one . Regioselectivity is controlled by acid catalysis, favoring the branched isomer (thermodynamic product).[1] -

Michael Addition: The active methylene of Malononitrile attacks the

-carbon of the enone. -

Cyclization: Ammonium acetate provides the ammonia source, forming an enamine that attacks the nitrile (or carbonyl), closing the ring.[1]

-

Aromatization: Oxidative drive yields the stable pyridine core.

-

Decyanation: The MCR typically yields the 3-cyano intermediate. A critical hydrolysis and decarboxylation step removes this group to yield the final target.

Mechanistic Visualization (Graphviz)[1]

Caption: Step-wise mechanistic flow from acyclic precursors to the final 2-aminopyridine scaffold via a 3-cyano intermediate.

Part 2: Experimental Protocols

Phase A: Synthesis of Precursor Enone

Objective: Synthesis of (E)-3-methyl-4-phenyl-3-buten-2-one.[2] Note: Commercial availability is variable; in-house synthesis ensures purity.

-

Reagents: Benzaldehyde (1.0 eq), 2-Butanone (1.2 eq), Gaseous HCl (catalyst).

-

Procedure:

-

Mix Benzaldehyde and 2-Butanone in a reactor.

-

Bubble dry HCl gas through the neat mixture at 0–5°C until saturation.

-

Stir at room temperature for 12–24 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate.[1][3] Wash organic layer with NaHCO₃ (sat) to remove acid.[1]

-

Purification: Distillation under reduced pressure.[3][4] The target enone typically boils at ~130°C/10 mmHg.

-

Validation: Check ¹H NMR for the olefinic proton signal (~7.5 ppm) and methyl group doublet/singlet patterns.

-

Phase B: Multicomponent Pyridine Synthesis

Objective: Formation of the 2-amino-3-cyano-pyridine core.

| Parameter | Specification |

| Solvent | Ethanol or Methanol (Absolute) |

| Stoichiometry | Enone (1.0 eq) : Malononitrile (1.0 eq) : NH₄OAc (1.5–2.0 eq) |

| Temperature | Reflux (78–80°C) |

| Time | 6–12 Hours |

| Yield Target | 60–75% |

Protocol:

-

Dissolve 3-methyl-4-phenyl-3-buten-2-one (10 mmol) in Ethanol (20 mL).

-

Add Malononitrile (10 mmol) and Ammonium Acetate (15 mmol).

-

Heat to reflux with vigorous stirring. The solution will darken (orange/red) as the reaction progresses.[1]

-

Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). Look for the disappearance of the enone and appearance of a highly fluorescent spot (typical of aminopyridines).

-

Isolation: Cool to room temperature. The product often precipitates as a solid.

-

If solid forms: Filter and wash with cold ethanol.

-